Cas no 152266-99-4 (2-Chloro-N-(2-oxoazepan-3-yl)acetamide)

2-Chloro-N-(2-oxoazepan-3-yl)acetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a 2-oxoazepane scaffold. This structure imparts reactivity suitable for further functionalization, particularly in pharmaceutical and agrochemical synthesis. The presence of the chloroacetamide group enables nucleophilic substitution reactions, making it a versatile intermediate for derivatization. The 2-oxoazepane ring contributes to conformational flexibility, potentially enhancing binding interactions in bioactive molecules. This compound is valued for its synthetic utility in constructing heterocyclic frameworks and as a precursor for targeted modifications. Its well-defined reactivity profile ensures consistent performance in complex organic transformations.
2-Chloro-N-(2-oxoazepan-3-yl)acetamide structure
152266-99-4 structure
商品名:2-Chloro-N-(2-oxoazepan-3-yl)acetamide
CAS番号:152266-99-4
MF:C8H13ClN2O2
メガワット:204.654021024704
CID:4701520

2-Chloro-N-(2-oxoazepan-3-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(2-oxoazepan-3-yl)acetamide
    • NE58431
    • 2-Chloro-N-(2-oxoazepan-3-yl)acetamide
    • インチ: 1S/C8H13ClN2O2/c9-5-7(12)11-6-3-1-2-4-10-8(6)13/h6H,1-5H2,(H,10,13)(H,11,12)
    • InChIKey: BNYSTUVPISFYQV-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NC1C(NCCCC1)=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • トポロジー分子極性表面積: 58.2

2-Chloro-N-(2-oxoazepan-3-yl)acetamide セキュリティ情報

2-Chloro-N-(2-oxoazepan-3-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37195-1.0g
2-chloro-N-(2-oxoazepan-3-yl)acetamide
152266-99-4 95.0%
1.0g
$355.0 2025-03-18
TRC
C377058-50mg
2-chloro-N-(2-oxoazepan-3-yl)acetamide
152266-99-4
50mg
$ 70.00 2022-04-01
Chemenu
CM460069-1g
2-chloro-N-(2-oxoazepan-3-yl)acetamide
152266-99-4 95%+
1g
$369 2023-02-17
Aaron
AR018SJM-5g
2-chloro-N-(2-oxoazepan-3-yl)acetamide
152266-99-4 95%
5g
$1446.00 2025-02-10
1PlusChem
1P018SBA-50mg
2-chloro-N-(2-oxoazepan-3-yl)acetamide
152266-99-4 95%
50mg
$138.00 2024-06-20
Aaron
AR018SJM-100mg
2-chloro-N-(2-oxoazepan-3-yl)acetamide
152266-99-4 95%
100mg
$157.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15192-10g
2-chloro-N-(2-oxoazepan-3-yl)acetamide
152266-99-4 95%
10g
¥6571.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15192-500mg
2-chloro-N-(2-oxoazepan-3-yl)acetamide
152266-99-4 95%
500mg
¥966.0 2024-04-24
A2B Chem LLC
AU88758-10g
2-chloro-N-(2-oxoazepan-3-yl)acetamide
152266-99-4 95%
10g
$1647.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15192-250mg
2-chloro-N-(2-oxoazepan-3-yl)acetamide
152266-99-4 95%
250mg
¥577.0 2024-04-24

2-Chloro-N-(2-oxoazepan-3-yl)acetamide 関連文献

2-Chloro-N-(2-oxoazepan-3-yl)acetamideに関する追加情報

Introduction to 2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide (CAS No. 152266-99-4)

2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide is a chemical compound with the CAS registry number 152266-99-4. This compound belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amide group. The presence of the chlorine atom in its structure adds unique chemical properties, making it a subject of interest in various research and industrial applications.

The molecular formula of 152266-99-4 is C8H10ClN, and its molecular weight is approximately 177.64 g/mol. The compound consists of an azepane ring, which is a seven-membered cyclic amine, substituted at the 3-position with an acetamide group and a chlorine atom at the 2-position. This substitution pattern influences its physical and chemical properties, such as solubility, reactivity, and stability.

Recent studies have highlighted the potential of 2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide in the field of pharmaceutical chemistry. Researchers have explored its role as a building block for synthesizing bioactive molecules, particularly in drug discovery programs targeting specific therapeutic areas such as neurodegenerative diseases, inflammation, and cancer.

The synthesis of 152266-99-4 involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization processes. These reactions are optimized to achieve high yields and purity, ensuring the compound's suitability for downstream applications.

In terms of applications, 2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide has shown promise in medicinal chemistry as a versatile intermediate for constructing complex molecular architectures. Its ability to participate in various coupling reactions makes it a valuable tool for chemists aiming to design novel drug candidates with improved pharmacokinetic profiles.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of this compound using in silico models. These predictions guide experimental efforts, reducing the time and resources required for drug development.

The structural features of 152266-99-4, particularly the presence of the azepane ring and the chloro-substituted acetamide group, contribute to its unique reactivity in organic transformations. For instance, the compound can undergo nucleophilic attack at the carbonyl carbon due to the electron-withdrawing effect of the chlorine atom, facilitating reactions such as alkylation and acylation.

In conclusion, 152266-99-4 (2-Chloro-N-(2-Oxoazepan-3-Yl)Acetamide) is a chemically versatile compound with significant potential in pharmaceutical research and development. Its structure-dependent properties make it an attractive candidate for designing novel therapeutic agents tailored to address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:152266-99-4)2-Chloro-N-(2-oxoazepan-3-yl)acetamide
A1064877
清らかである:99%
はかる:1g
価格 ($):334.0